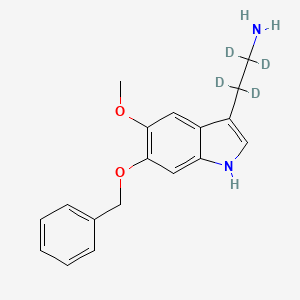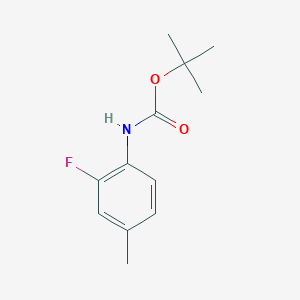
5(6)-Carboxy-DCFDA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carboxy-DCFDA, also known as 5-(and-6)-carboxy-2’,7’-dichlorofluorescein diacetate, is a fluorescent dye used extensively in scientific research. This compound is nonfluorescent until it is hydrolyzed by intracellular esterases to yield the fluorescent molecule, 5-(and-6)-carboxy-2’,7’-dichlorofluorescein. It is widely used as an indicator for reactive oxygen species (ROS) within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Carboxy-DCFDA is synthesized by acetylating 5-(and-6)-carboxy-2’,7’-dichlorofluorescein with acetic anhydride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained at room temperature to avoid decomposition of the product .
Industrial Production Methods: In industrial settings, the production of Carboxy-DCFDA involves large-scale acetylation reactions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to remove impurities and by-products .
Types of Reactions:
Common Reagents and Conditions:
Oxidation Reagents: Reactive oxygen species such as hydrogen peroxide (H₂O₂) and superoxide anions (O₂⁻) are commonly involved in the oxidation of Carboxy-DCFDA.
Hydrolysis Conditions: The hydrolysis reaction occurs under physiological conditions within cells, facilitated by intracellular esterases.
Major Products:
Scientific Research Applications
Carboxy-DCFDA is widely used in various fields of scientific research:
Mechanism of Action
Carboxy-DCFDA exerts its effects through a series of biochemical reactions:
Intracellular Uptake: The compound passively diffuses into cells due to its nonpolar nature.
Esterase Cleavage: Once inside the cell, intracellular esterases cleave the acetate groups, converting Carboxy-DCFDA to its fluorescent form.
Oxidation: The fluorescent form is further oxidized by reactive oxygen species, enhancing its fluorescence.
Molecular Targets: The primary molecular targets are reactive oxygen species, which are detected through the fluorescence emitted by the oxidized product.
Comparison with Similar Compounds
Carboxy-DCFDA is unique in its ability to detect reactive oxygen species with high sensitivity and specificity. Similar compounds include:
2’,7’-Dichlorodihydrofluorescein diacetate (DCFH-DA): Another widely used ROS indicator, but with different fluorescence properties.
Dihydrocalcein AM: Similar in function but with better retention in cells due to its oxidation product, calcein.
Oregon Green 488 carboxylic acid diacetate: Used as a vital stain with a low pKa, similar to Carboxy-DCFDA.
Carboxy-DCFDA stands out due to its high sensitivity to ROS and its ability to provide real-time monitoring of oxidative stress in live cells.
Properties
Molecular Formula |
C26H18Cl2O9 |
|---|---|
Molecular Weight |
545.3 g/mol |
IUPAC Name |
acetic acid;(6'-acetyloxy-2',7'-dichloro-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) acetate |
InChI |
InChI=1S/C24H14Cl2O7.C2H4O2/c1-11(27)30-21-9-19-15(7-17(21)25)24(14-6-4-3-5-13(14)23(29)33-24)16-8-18(26)22(31-12(2)28)10-20(16)32-19;1-2(3)4/h3-10H,1-2H3;1H3,(H,3,4) |
InChI Key |
CBUKZVAKWALPOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)OC1=C(C=C2C(=C1)OC3=CC(=C(C=C3C24C5=CC=CC=C5C(=O)O4)Cl)OC(=O)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tris[4-(dimethylamino)phenyl]acetonitrile](/img/structure/B13834261.png)


![(3-acetyl-7-acetyloxy-9-oxo-6,7-dihydro-5H-imidazo[1,2-a]purin-6-yl) acetate](/img/structure/B13834282.png)
![1,5-Anhydro-4,6-O-benzylidene-2,3-dideoxy-2-[5-methyl-1H-pyrimidine-2,4-dione-1-YL]-D-glucitol](/img/structure/B13834285.png)
![7-chloro-1-methylbicyclo[3.2.0]hept-3-en-6-one](/img/structure/B13834293.png)
![2,3-Dihydro-3-(hydroxyimino)benzo[b]thiophen-2-one](/img/structure/B13834295.png)
![6-Amino-3-ethyl-3-methyl-7-phenyl-8-sulfanylidene-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B13834308.png)





![N-[4-[(4aS,10bR)-8,9-dimethoxy-2-methyl-3,4,4a,10b-tetrahydro-1H-benzo[c][1,6]naphthyridin-6-yl]phenyl]acetamide;(Z)-but-2-enedioic acid](/img/structure/B13834351.png)
